molecular formula C18H17ClO3 B5215871 2-[2-(2-allylphenoxy)ethoxy]-5-chlorobenzaldehyde

2-[2-(2-allylphenoxy)ethoxy]-5-chlorobenzaldehyde

Cat. No. B5215871
M. Wt: 316.8 g/mol
InChI Key: NTZYMVAAZXWBFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(2-allylphenoxy)ethoxy]-5-chlorobenzaldehyde is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a white to pale yellow crystalline powder that is soluble in organic solvents.

Mechanism of Action

The mechanism of action of 2-[2-(2-allylphenoxy)ethoxy]-5-chlorobenzaldehyde is not fully understood. However, studies suggest that it may inhibit the activity of certain enzymes and proteins involved in cancer cell growth and inflammation. It may also disrupt the bacterial cell membrane and inhibit their growth.
Biochemical and Physiological Effects:
2-[2-(2-allylphenoxy)ethoxy]-5-chlorobenzaldehyde has been shown to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in inflammation. It has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. Additionally, it has been found to inhibit the growth of bacteria by disrupting their cell membrane.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[2-(2-allylphenoxy)ethoxy]-5-chlorobenzaldehyde in lab experiments are its high purity and yield, as well as its unique properties. The compound has been extensively studied and has shown promising results in various scientific research applications. However, the limitations include its cost and the need for specialized equipment for its synthesis.

Future Directions

There are several future directions for the scientific research of 2-[2-(2-allylphenoxy)ethoxy]-5-chlorobenzaldehyde. One potential direction is to further investigate its anti-inflammatory and anti-cancer properties and to develop it as a potential drug candidate. Another direction is to study its mechanism of action in more detail to gain a better understanding of its biochemical and physiological effects. Additionally, it may be possible to modify the compound to improve its properties and increase its effectiveness in lab experiments.

Synthesis Methods

The synthesis of 2-[2-(2-allylphenoxy)ethoxy]-5-chlorobenzaldehyde involves the reaction of 2-(2-hydroxyethoxy)phenol with allyl bromide in the presence of potassium carbonate. The resulting product is then reacted with 5-chlorobenzaldehyde in the presence of a base to yield the final compound. The synthesis method has been optimized to yield high purity and yield of the compound.

Scientific Research Applications

2-[2-(2-allylphenoxy)ethoxy]-5-chlorobenzaldehyde has been extensively studied for its potential applications in scientific research. It has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties. The compound has been tested against various cancer cell lines and has shown promising results in inhibiting their growth. It has also been shown to have antibacterial activity against Gram-positive and Gram-negative bacteria.

properties

IUPAC Name

5-chloro-2-[2-(2-prop-2-enylphenoxy)ethoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClO3/c1-2-5-14-6-3-4-7-17(14)21-10-11-22-18-9-8-16(19)12-15(18)13-20/h2-4,6-9,12-13H,1,5,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTZYMVAAZXWBFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC=C1OCCOC2=C(C=C(C=C2)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.